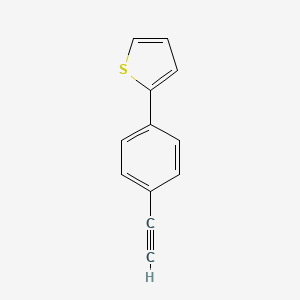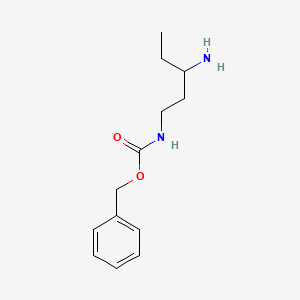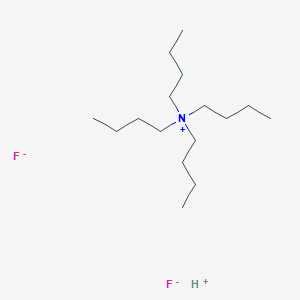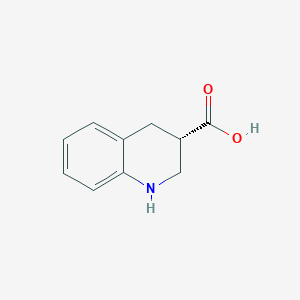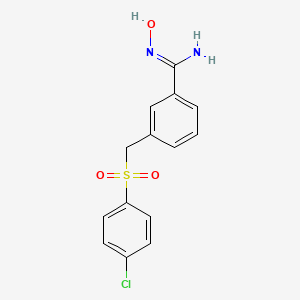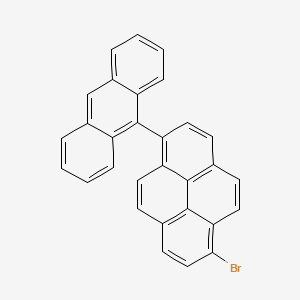
1-(Anthracen-9-yl)-6-bromopyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Anthracen-9-yl)-6-bromopyrene is a polycyclic aromatic hydrocarbon (PAH) derivative It consists of an anthracene moiety attached to a pyrene ring, with a bromine atom at the 6th position of the pyrene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Anthracen-9-yl)-6-bromopyrene typically involves the coupling of 9-bromoanthracene with 6-bromopyrene. A common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium as a catalyst. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under an inert nitrogen atmosphere. Potassium carbonate (K₂CO₃) is often used as a base to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Anthracen-9-yl)-6-bromopyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products:
Oxidation: Anthracene-9,10-dione derivatives.
Reduction: 1-(Anthracen-9-yl)pyrene.
Substitution: 1-(Anthracen-9-yl)-6-alkoxypyrene or 1-(Anthracen-9-yl)-6-thiopyrene.
Scientific Research Applications
1-(Anthracen-9-yl)-6-bromopyrene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Potential use in studying the interactions of PAHs with biological systems and their effects on cellular processes.
Medicine: Investigated for its potential use in photodynamic therapy and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and other electronic devices
Mechanism of Action
The mechanism of action of 1-(Anthracen-9-yl)-6-bromopyrene involves its interaction with molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can affect the electronic properties of the compound, making it useful in various applications such as fluorescence and photophysics .
Comparison with Similar Compounds
9-Bromoanthracene: A precursor in the synthesis of 1-(Anthracen-9-yl)-6-bromopyrene.
1-(Anthracen-9-yl)pyrene: Lacks the bromine atom, resulting in different reactivity and applications.
9,10-Dibromoanthracene: Contains two bromine atoms, leading to different substitution patterns and properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications .
Properties
Molecular Formula |
C30H17Br |
|---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
1-anthracen-9-yl-6-bromopyrene |
InChI |
InChI=1S/C30H17Br/c31-27-16-12-19-9-13-24-25(14-10-18-11-15-26(27)29(19)28(18)24)30-22-7-3-1-5-20(22)17-21-6-2-4-8-23(21)30/h1-17H |
InChI Key |
KUWCGBNNEWUNFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC6=C7C5=C(C=C4)C=CC7=C(C=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-1-(6-(4-fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone](/img/structure/B15131444.png)
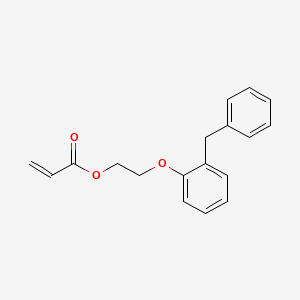
![2H-Pyrido[1,2-a]pyrimidinium, 3,4-dihydro-2,4-dioxo-1-(5-pyrimidinylmethyl)-3-[3-(trifluoromethyl)phenyl]-, inner salt](/img/structure/B15131452.png)
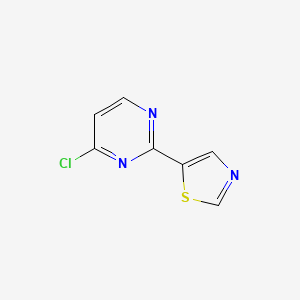
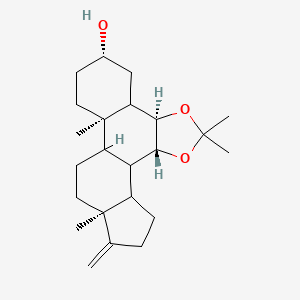
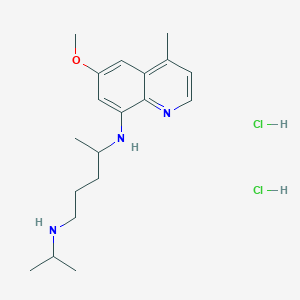
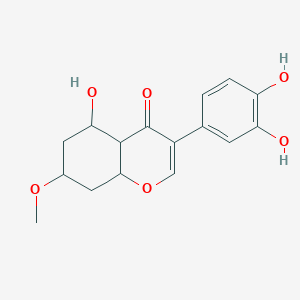
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B15131502.png)
